RAF mutant-IN-1
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Overview
Description
RAF mutant-IN-1 is a compound that targets the RAF kinase, a key component of the RAS-RAF-MEK-ERK signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival. Mutations in RAF, particularly in the BRAF gene, are implicated in various cancers, making this compound a significant focus in cancer research and therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RAF mutant-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of this compound.
Functional group modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, and reduction.
Purification: The final compound is purified using techniques like chromatography to ensure high purity and yield
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
RAF mutant-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
RAF mutant-IN-1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a tool compound to study the RAF kinase and its role in the RAS-RAF-MEK-ERK signaling pathway.
Biology: this compound is employed in cellular and molecular biology studies to investigate the effects of RAF inhibition on cell growth and proliferation.
Medicine: The compound is being explored as a potential therapeutic agent for cancers with RAF mutations, such as melanoma, colorectal cancer, and thyroid cancer.
Industry: This compound is used in the development of new drugs and therapeutic strategies targeting the RAF kinase
Mechanism of Action
RAF mutant-IN-1 exerts its effects by inhibiting the RAF kinase, a key component of the RAS-RAF-MEK-ERK signaling pathway. This inhibition prevents the phosphorylation and activation of downstream targets such as MEK and ERK, leading to the suppression of cell growth and proliferation. The compound specifically targets mutant forms of RAF, making it effective against cancers with RAF mutations .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to RAF mutant-IN-1 include:
BRAF inhibitors: Vemurafenib, Dabrafenib, and Encorafenib.
MEK inhibitors: Trametinib and Cobimetinib.
Other RAF inhibitors: PLX8394 and LY3009120
Uniqueness
This compound is unique in its ability to selectively inhibit mutant forms of RAF, making it particularly effective against cancers with specific RAF mutations. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential .
Properties
Molecular Formula |
C23H18Cl3FN6O2S |
---|---|
Molecular Weight |
567.8 g/mol |
IUPAC Name |
4-amino-N-[1-(3-chloro-2-fluoro-4-hydroxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide;dihydrochloride |
InChI |
InChI=1S/C23H16ClFN6O2S.2ClH/c1-10-2-3-12-11(6-7-27-22(12)30-14-4-5-15(32)16(24)17(14)25)18(10)31-23(33)13-8-34-20-19(13)28-9-29-21(20)26;;/h2-9,32H,1H3,(H,27,30)(H,31,33)(H2,26,28,29);2*1H |
InChI Key |
LUOSZUYSWJVQGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NC=C2)NC3=C(C(=C(C=C3)O)Cl)F)NC(=O)C4=CSC5=C4N=CN=C5N.Cl.Cl |
Origin of Product |
United States |
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